Ethylene glycol bis(3,5-dinitrobenzoate)
Description
Structure
3D Structure
Properties
CAS No. |
60317-39-7 |
|---|---|
Molecular Formula |
C16H10N4O12 |
Molecular Weight |
450.27 g/mol |
IUPAC Name |
2-(3,5-dinitrobenzoyl)oxyethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H10N4O12/c21-15(9-3-11(17(23)24)7-12(4-9)18(25)26)31-1-2-32-16(22)10-5-13(19(27)28)8-14(6-10)20(29)30/h3-8H,1-2H2 |
InChI Key |
FKERDMUSSICEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Pathways for Ethylene Glycol Bis 3,5 Dinitrobenzoate
Direct Esterification Routes from 3,5-Dinitrobenzoic Acid and Ethylene (B1197577) Glycol
The most straightforward method for synthesizing Ethylene glycol bis(3,5-dinitrobenzoate) is through the direct esterification of 3,5-dinitrobenzoic acid and ethylene glycol. This reaction, a type of Fischer-Speier esterification, involves the condensation of the carboxylic acid and the diol, typically in a 2:1 molar ratio, with the elimination of two molecules of water. mdpi.com The reaction is reversible and requires a catalyst to proceed at a practical rate.
2 C₇H₄N₂O₆ (3,5-Dinitrobenzoic Acid) + C₂H₆O₂ (Ethylene Glycol) ⇌ C₁₆H₁₀N₄O₁₂ (Ethylene glycol bis(3,5-dinitrobenzoate)) + 2 H₂O
Catalysts are essential for accelerating the esterification reaction by increasing the electrophilicity of the carboxylic acid's carbonyl carbon. mdpi.com Several catalytic systems can be employed, each with distinct advantages and operational conditions.
Homogeneous Brønsted Acids: Strong mineral acids like concentrated sulfuric acid are traditionally used as catalysts in Fischer esterification. jocpr.com Organic sulfonic acids, such as p-toluenesulfonic acid (TsOH), are also effective and can be easier to handle. researchgate.net These catalysts operate by protonating the carbonyl oxygen of the 3,5-dinitrobenzoic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
Coupling Agents: For milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, often in conjunction with a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). jocpr.com In this method, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. This process avoids the need for high temperatures and the production of water as a direct byproduct of the condensation step. jocpr.com
Heterogeneous Acid Catalysts: Solid acid catalysts represent a more sustainable approach, simplifying catalyst removal and recycling, thereby reducing corrosive and acidic waste streams. mdpi.comorganic-chemistry.org These materials possess acidic functional groups on a solid support. The mechanism involves the adsorption of reactants onto the catalyst surface where the reaction occurs. mdpi.com
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst Type | Examples | Operating Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous Brønsted Acid | H₂SO₄, p-TsOH | High Temperature (reflux) | Low cost, effective | Difficult to remove, corrosive, acidic waste |
| Coupling Agents | DCC/DMAP | Mild (0°C to room temp.) | High yield, mild conditions | Expensive reagents, stoichiometric byproducts |
The direct esterification of 3,5-dinitrobenzoic acid with ethylene glycol is a reversible, equilibrium-limited process. mdpi.com The kinetics of the reaction are influenced by factors such as temperature, reactant concentration, and catalyst loading. caritasuniversityjournals.org While specific kinetic parameters for this particular diesterification are not widely published, the reaction follows the general principles of acid-catalyzed esterification, which can be modeled as a second-order reaction. caritasuniversityjournals.org
Thermodynamic control is critical for maximizing the yield of the desired diester. According to Le Chatelier's principle, the equilibrium can be shifted toward the products by removing water as it is formed. A common laboratory and industrial technique to achieve this is azeotropic distillation using a Dean-Stark apparatus, with a solvent such as toluene (B28343) that forms an azeotrope with water. researchgate.net As the mixture refluxes, the water-toluene azeotrope distills over, the water is collected in the trap, and the toluene is returned to the reaction flask. Another strategy to influence the equilibrium position is to use an excess of one of the reactants.
Achieving high yield and purity in the synthesis of ethylene glycol bis(3,5-dinitrobenzoate) requires careful control over reaction conditions and purification procedures.
Yield Optimization:
Stoichiometry: A precise 2:1 molar ratio of 3,5-dinitrobenzoic acid to ethylene glycol is theoretically required. In practice, a slight excess of the carboxylic acid may be used to ensure complete conversion of the diol.
Water Removal: Continuous removal of water via a Dean-Stark apparatus is the most effective method to drive the reaction to completion.
Reaction Monitoring: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine when the starting materials have been consumed.
Purity Optimization:
Work-up: Upon completion, the reaction mixture is cooled. The catalyst and unreacted 3,5-dinitrobenzoic acid can be removed by washing the organic phase with an aqueous basic solution, like sodium bicarbonate. quizlet.com This converts the acid catalyst and excess carboxylic acid into their water-soluble salts, which can be separated in an aqueous layer.
Recrystallization: The crude solid product is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture. orgsyn.org This process removes residual impurities, yielding a crystalline product with a sharp melting point.
Alternative Synthetic Strategies for the Compound's Core Structure
An alternative to direct acid-catalyzed esterification involves the use of a more reactive derivative of 3,5-dinitrobenzoic acid, such as its acyl chloride. This two-step approach often provides higher yields under milder conditions and avoids the challenges of managing a reversible equilibrium.
Preparation of 3,5-Dinitrobenzoyl Chloride: 3,5-Dinitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid into the highly reactive 3,5-dinitrobenzoyl chloride.
Esterification: The isolated 3,5-dinitrobenzoyl chloride (2 equivalents) is then reacted with ethylene glycol (1 equivalent). This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction. This method, a variation of the Schotten-Baumann reaction, is rapid, generally irreversible, and proceeds at lower temperatures than Fischer esterification.
Precursor Chemistry: Advanced Synthetic Approaches to Ethylene Glycol Derivatives
Ethylene glycol is a high-volume commodity chemical traditionally produced from petroleum-derived ethylene via an ethylene oxide intermediate. ugr.es However, significant research has focused on developing advanced synthetic routes from alternative, non-petroleum feedstocks, driven by goals of sustainability and cost-effectiveness. escholarship.org These modern approaches often utilize synthesis gas (syngas, a mixture of CO and H₂), which can be derived from coal, natural gas, or biomass. escholarship.orgnih.gov
Carbonylation reactions, which involve the addition of carbon monoxide to a substrate, are at the forefront of advanced ethylene glycol synthesis technologies. These routes represent a major shift in feedstock from C2 (ethylene) to C1 (CO, formaldehyde) chemistry. mdpi.com
Syngas to Dimethyl Oxalate (B1200264) Route: A commercially successful route, often termed "coal-to-ethylene glycol," involves a two-step process. rsc.org First, methanol (B129727) (derived from syngas) undergoes oxidative carbonylation to form dimethyl oxalate, often using a palladium-based catalyst. nih.govacs.org In the second step, the dimethyl oxalate is hydrogenated to produce ethylene glycol and regenerate methanol, which can be recycled. acs.orgresearchgate.net This process offers high selectivity to ethylene glycol. nih.gov
Formaldehyde (B43269) Carbonylation: Another pathway involves the carbonylation of formaldehyde (also derivable from syngas) in the presence of an acid catalyst to produce glycolic acid. escholarship.orgmdpi.com The glycolic acid is then esterified with methanol to form methyl glycolate, which is subsequently hydrogenated to yield ethylene glycol. escholarship.org This route requires overcoming challenges associated with the high pressures needed to maintain sufficient CO concentration in the liquid phase. escholarship.org
Hydroformylation: While less direct, technologies related to hydroformylation are also relevant. The hydroformylation of formaldehyde to produce glycolaldehyde (B1209225), which can then be hydrogenated to ethylene glycol, represents another potential C1-based synthetic pathway. mdpi.com
Table 2: Advanced Ethylene Glycol Synthesis Pathways | Pathway | Key Reactants | Intermediate(s) | Key Advantages | | :--- | :--- | :--- | :--- | | Oxidative Carbonylation | Methanol, CO, O₂ | Dimethyl Oxalate | High selectivity, utilizes non-petroleum feedstock (coal, gas, biomass) | Multi-step process | | Formaldehyde Carbonylation | Formaldehyde, CO, H₂O | Glycolic Acid, Methyl Glycolate | Direct C1 to C2 conversion | Requires high pressure, catalyst stability challenges |
Mechanistic Insights into Prebiotic Synthesis of Ethylene Glycol
Ethylene glycol, a foundational precursor to Ethylene glycol bis(3,5-dinitrobenzoate), is a subject of significant interest in prebiotic chemistry, which seeks to understand the chemical origins of life. Research suggests several plausible pathways for its formation under conditions mimicking those of the early Earth or interstellar environments.
One prominent theory involves the Formose reaction , a process where simple aldehyde molecules, like formaldehyde, are converted into more complex polyols and sugars in an alkaline medium. researchgate.netsciencepublishinggroup.com The underlying mechanism is based on aldol (B89426) condensation. sciencepublishinggroup.com Studies have demonstrated that the Formose reaction can produce ethylene glycol, considered the simplest diol, although the efficiency can be low in certain media like methanol. researchgate.netresearchgate.net The reaction is often accelerated by heterogeneous catalysts such as fumed silica (B1680970) (Aerosil) or montmorillonite (B579905) clay. researchgate.netsciencepublishinggroup.comnih.gov Research indicates that in the presence of a fumed silica catalyst, the amount of ethylene glycol produced can decrease as pH increases, while glyceraldehyde production rises. nih.gov
Another significant pathway for the prebiotic synthesis of ethylene glycol is through reactions occurring in interstellar space . Ethylene glycol has been detected in star-forming regions and the Galactic Center, suggesting its formation in these low-temperature, low-pressure environments. aanda.orgnasa.gov The most likely formation route in these conditions is believed to be the combination of two hydroxymethyl (•CH2OH) radicals on the surface of dust grains. aanda.orgresearchgate.net These radicals can be formed from the hydrogenation of carbon monoxide (CO) and formaldehyde (H2CO) on interstellar grain surfaces. researchgate.netarxiv.org Laboratory experiments simulating conditions in dense molecular clouds have shown that the surface hydrogenation of CO molecules at temperatures around 13 K can lead to the formation of not only formaldehyde and methanol but also ethylene glycol and its precursor, glycolaldehyde. arxiv.orgoup.com The key step is proposed to be the recombination of two formyl radicals (HCO•) to form a C-C bond, which then leads to glycolaldehyde and subsequently ethylene glycol through further hydrogenation. researchgate.netoup.com
The relationship between glycolaldehyde (the simplest sugar) and ethylene glycol (the simplest sugar alcohol) is a recurring theme in astrochemistry. aanda.org Observations often show that ethylene glycol is more abundant than glycolaldehyde in various star-forming regions, suggesting that while they may not be formed through directly linked routes, efficient reduction pathways exist. aanda.org
Data on Prebiotic Ethylene Glycol Synthesis Pathways
| Pathway | Proposed Mechanism | Key Reactants | Conditions / Catalysts | Key Findings | References |
|---|---|---|---|---|---|
| Formose Reaction | Aldol condensation | Formaldehyde (HCHO) | Alkaline medium (pH 7.5-10.6), Fumed Silica, Montmorillonite | Produces ethylene glycol and other polyols; efficiency varies with solvent and pH. researchgate.netnih.gov | researchgate.netsciencepublishinggroup.comresearchgate.netnih.gov |
| Interstellar Grain Surface Chemistry | Radical-radical recombination | Carbon Monoxide (CO), Hydrogen (H) | Low temperature (~10-20 K), dust grain surfaces | Hydrogenation of CO forms •CH2OH radicals, which combine to form ethylene glycol. aanda.orgnasa.govoup.com | aanda.orgnasa.govresearchgate.netarxiv.orgoup.com |
| Photocatalysis | C-C coupling of radicals | Methanol, Formaldehyde | M/TiO2 catalyst, UV-light irradiation | A modern, sustainable approach that enhances ethylene glycol formation with high selectivity. researchgate.net | researchgate.net |
Functional Group Interconversions and Derivatization of the Dinitrobenzoate Moiety
The 3,5-dinitrobenzoate (B1224709) moiety within Ethylene glycol bis(3,5-dinitrobenzoate) possesses reactive sites that allow for a variety of functional group interconversions and derivatizations. These reactions primarily target the two electron-withdrawing nitro groups and the ester linkages. The derivatization of alcohols with 3,5-dinitrobenzoyl chloride to form dinitrobenzoate esters is a classic method in qualitative organic analysis, prized for its ability to produce solid, crystalline derivatives with sharp melting points. hansshodhsudha.comoup.com
Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring of the dinitrobenzoate group is highly electron-deficient due to the strong electron-withdrawing effect of the two nitro groups and the carbonyl group of the ester. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group. wikipedia.orgyoutube.com While the parent molecule lacks a typical leaving group like a halide, the principles of SNAr are central to understanding the reactivity of dinitro-aromatic compounds. The presence of nitro groups ortho and para to a potential leaving group significantly facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. youtube.comstudymode.comnih.gov In the 3,5-dinitrobenzoate moiety, the nitro groups are meta to the ester linkage, but they still render the entire ring susceptible to strong nucleophiles, potentially leading to complex reactions or ring-opening under harsh conditions.
Reduction of Nitro Groups: One of the most common transformations of the dinitrobenzoate moiety is the reduction of the nitro (-NO2) groups to amino (-NH2) groups. This conversion fundamentally alters the electronic and chemical properties of the molecule, transforming the electron-withdrawing nitro groups into electron-donating amino groups. This reaction can be achieved using a variety of reducing agents.
Common methods include:
Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).
Metal-Acid Systems: Employing metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
The resulting diamino derivatives are valuable precursors for further synthesis, such as the formation of dyes, polymers, or heterocyclic compounds.
Ester Group Modifications: The ester linkages in Ethylene glycol bis(3,5-dinitrobenzoate) can undergo typical ester reactions.
Hydrolysis: Under basic (saponification) or acidic conditions, the ester can be hydrolyzed to yield ethylene glycol and two equivalents of 3,5-dinitrobenzoic acid.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the ethylene glycol portion with a different alcohol, forming a new dinitrobenzoate ester.
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can cleave the ester bond to form 3,5-dinitrobenzamide (B1662146) derivatives and ethylene glycol.
These interconversions allow for the modification of the spacer (the ethylene glycol bridge) or the conversion of the ester into other functional groups, providing pathways to a diverse range of related compounds.
Summary of Derivatization Reactions
| Reaction Type | Target Functional Group | Reagents/Conditions | Product Functional Group | Significance |
|---|---|---|---|---|
| Reduction | Nitro (-NO2) | H2/Pd/C; Sn/HCl; Fe/HCl | Amino (-NH2) | Converts electron-withdrawing groups to electron-donating groups, enabling further synthesis (e.g., diazotization). |
| Hydrolysis (Saponification) | Ester (-COO-) | NaOH(aq), heat; then H3O+ | Carboxylic acid (-COOH) + Alcohol (-OH) | Cleaves the molecule into its constituent parts: 3,5-dinitrobenzoic acid and ethylene glycol. |
| Transesterification | Ester (-COO-) | R'OH, Acid or Base catalyst | New Ester (-COOR') + Alcohol (-OH) | Allows for the exchange of the ethylene glycol bridge with other diols or alcohols. |
| Nucleophilic Aromatic Substitution (SNAr) | Aromatic Ring (C-H) | Strong Nucleophiles (e.g., RO-, R2N-) | Substituted Aromatic Ring | Theoretically possible due to high ring activation, though may require harsh conditions and can lead to side reactions. wikipedia.orgnih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis of Ethylene (B1197577) Glycol Bis(3,5-Dinitrobenzoate)
Although a single-crystal X-ray structure for Ethylene glycol bis(3,5-dinitrobenzoate) has not been reported, the analysis of analogous structures, such as ethyl 3,5-dinitrobenzoate (B1224709), provides a solid foundation for predicting its molecular and supramolecular characteristics. rsc.org
Determination of Molecular Geometry and Conformation in the Solid State
The molecular geometry of Ethylene glycol bis(3,5-dinitrobenzoate) is expected to be characterized by two planar 3,5-dinitrobenzoate moieties linked by a flexible ethylene glycol bridge. The ester groups, along with the nitro groups, are likely to exhibit some degree of torsion with respect to the benzene (B151609) rings to minimize steric hindrance. In the crystal structure of ethyl 3,5-dinitrobenzoate, the carboxyl and the two nitro groups are rotated out of the aromatic ring plane by 2°, and by 2° and 11° respectively. rsc.org A similar non-planar arrangement is anticipated for Ethylene glycol bis(3,5-dinitrobenzoate).
Analysis of Crystal Packing and Supramolecular Architecture
The crystal packing of Ethylene glycol bis(3,5-dinitrobenzoate) is expected to be governed by a combination of weak intermolecular interactions, leading to a densely packed and stable supramolecular architecture. The presence of both hydrogen bond acceptors (the oxygen atoms of the nitro and carbonyl groups) and potential weak hydrogen bond donors (the aromatic and methylene (B1212753) protons) suggests a complex network of interactions.
Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
Intermolecular hydrogen bonding is anticipated to be a significant factor in the crystal packing of Ethylene glycol bis(3,5-dinitrobenzoate). Weak C-H···O hydrogen bonds involving the aromatic and ethylene protons and the oxygen atoms of the nitro and carbonyl groups are likely to be prevalent, creating a robust three-dimensional network.
Furthermore, the electron-deficient nature of the 3,5-dinitrobenzoate rings makes them prime candidates for π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, are a common feature in the crystal structures of nitroaromatic compounds and contribute significantly to the stability of the crystal lattice.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While experimental spectra for Ethylene glycol bis(3,5-dinitrobenzoate) are not available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of similar compounds and established chemical shift principles.
Comprehensive ¹H and ¹³C NMR Spectral Assignment
The ¹H NMR spectrum of Ethylene glycol bis(3,5-dinitrobenzoate) is expected to exhibit distinct signals for the aromatic and aliphatic protons. The protons on the ethylene glycol bridge would likely appear as a singlet or a more complex multiplet, depending on the conformational rigidity of the molecule in solution. The aromatic protons of the 3,5-dinitrobenzoate groups are expected to appear as two distinct signals in the downfield region of the spectrum.
The ¹³C NMR spectrum will provide complementary information, with characteristic signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the ethylene glycol linker. The chemical shifts of the aromatic carbons will be significantly influenced by the strong electron-withdrawing effects of the two nitro groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethylene Glycol Bis(3,5-Dinitrobenzoate)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethylene (CH₂) | ~4.5 | ~65 |
| Aromatic (C-H) | ~9.0-9.2 | ~120-130 |
| Aromatic (C-NO₂) | - | ~148 |
| Aromatic (C-COO) | - | ~130-135 |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. While extensive proton-proton coupling is not expected in the aromatic rings, it could be used to confirm the connectivity within the ethylene glycol linker if the protons are diastereotopic.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons over two or three bonds. This technique would be particularly valuable for confirming the ester linkages by observing correlations between the ethylene glycol protons and the carbonyl carbons of the dinitrobenzoate groups, as well as correlations between the aromatic protons and the carbonyl carbons.
By employing this suite of 2D NMR experiments, the complete and unambiguous structural assignment of Ethylene glycol bis(3,5-dinitrobenzoate) could be achieved.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The infrared (IR) spectrum of Ethylene glycol bis(3,5-dinitrobenzoate) is characterized by the distinct vibrational modes of its constituent functional groups: the ester linkages and the nitro groups on the aromatic rings. The National Institute of Standards and Technology (NIST) has provided a reference IR spectrum for this compound, which serves as a basis for the assignment of its characteristic absorption bands. nist.gov
The most prominent features in the IR spectrum are attributable to the carbonyl (C=O) stretching of the ester group and the symmetric and asymmetric stretching of the nitro (NO₂) groups.
Ester Group Vibrations: The C=O stretching vibration of the ester group typically appears as a strong absorption band in the region of 1720-1740 cm⁻¹. For Ethylene glycol bis(3,5-dinitrobenzoate), this band is observed as a very strong peak around 1730 cm⁻¹. The C-O stretching vibrations of the ester group are expected in the 1250-1300 cm⁻¹ region and are often coupled with other vibrations.
Nitro Group Vibrations: The aromatic nitro groups give rise to two characteristic and intense absorption bands. The asymmetric stretching vibration (νas(NO₂)) is typically found in the 1500-1560 cm⁻¹ range, while the symmetric stretching vibration (νs(NO₂)) appears in the 1330-1370 cm⁻¹ region. scirp.orgresearchgate.net For Ethylene glycol bis(3,5-dinitrobenzoate), these are expected to be strong bands, confirming the presence of the dinitro-substituted aromatic rings.
Other significant vibrational modes include the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the ethylene bridge (typically below 3000 cm⁻¹). Bending vibrations of the CH₂ groups and the aromatic C-H bonds, as well as skeletal vibrations of the benzene rings, contribute to the more complex fingerprint region of the spectrum (below 1500 cm⁻¹).
The following table summarizes the expected characteristic vibrational modes for Ethylene glycol bis(3,5-dinitrobenzoate) based on general spectroscopic data for esters and nitro compounds, and the available NIST spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Relative Intensity |
| Asymmetric NO₂ Stretch | Nitro | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | Nitro | 1330 - 1370 | Strong |
| Carbonyl C=O Stretch | Ester | 1720 - 1740 | Very Strong |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | Ethylene Bridge | 2850 - 3000 | Medium to Weak |
| C-O Stretch | Ester | 1250 - 1300 | Strong |
In the condensed phase (solid or liquid), the vibrational spectra of Ethylene glycol bis(3,5-dinitrobenzoate) can provide valuable information about molecular dynamics and intermolecular interactions. While specific studies on this molecule are not available, insights can be drawn from research on ethylene glycol and other aromatic nitro compounds.
The vibrational modes of the ester and nitro groups are sensitive to their local environment. Changes in the position, width, and intensity of these bands can indicate the nature and strength of intermolecular interactions. For instance, in the solid state, crystal packing forces and specific intermolecular interactions, such as π-π stacking of the dinitrobenzoate rings, can lead to splitting or shifting of vibrational bands compared to the solution phase.
In solution, the interaction with solvent molecules can also influence the vibrational spectrum. Hydrogen bonding interactions between a protic solvent and the oxygen atoms of the ester or nitro groups would likely cause a shift in the corresponding stretching frequencies.
Furthermore, temperature-dependent IR or Raman studies could reveal information about molecular dynamics. For example, changes in the spectra with temperature could be related to conformational changes or the onset of molecular motion in the solid state. The broadness of certain vibrational bands can also be indicative of the degree of motional freedom of the corresponding functional groups. For ethylene glycol, intermolecular hydrogen bonding is a dominant factor in its liquid structure. nih.gov The esterification to form Ethylene glycol bis(3,5-dinitrobenzoate) replaces these hydrogen bonds with dipole-dipole interactions and potential π-π stacking, which would fundamentally alter the molecular dynamics in the condensed phase.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
The ultraviolet-visible (UV-Vis) absorption spectrum of Ethylene glycol bis(3,5-dinitrobenzoate) is dominated by the electronic transitions within the 3,5-dinitrobenzoate chromophore. The ethylene glycol bridge is transparent in the UV-Vis region and acts as an insulating link between the two chromophoric units.
The key features of the dinitrobenzoate chromophore are the benzene ring substituted with two electron-withdrawing nitro groups and an ester group. The presence of the nitro groups is crucial in determining the electronic absorption characteristics. Aromatic nitro compounds are known to exhibit characteristic absorption bands in the UV region. These bands are typically attributed to π → π* transitions within the benzene ring and n → π* transitions associated with the nitro groups.
The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital.
The electronic spectrum is expected to be a composite of the transitions within the two independent 3,5-dinitrobenzoate chromophores. The primary absorption is likely due to π → π* transitions of the dinitroaromatic system. The presence of multiple strong electron-withdrawing groups on the benzene ring typically results in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
The absorption maxima are also sensitive to the solvent environment. In polar solvents, a shift in the position of the n → π* transition to shorter wavelengths (a hypsochromic or blue shift) is often observed due to the stabilization of the non-bonding electrons through solvation. Conversely, π → π* transitions may exhibit either a bathochromic or hypsochromic shift depending on the relative stabilization of the ground and excited states by the solvent.
A hypothetical representation of the expected UV-Vis absorption data is presented in the table below, based on typical values for dinitroaromatic compounds.
| Electronic Transition | Chromophore | Expected λ_max Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | Dinitroaromatic System | 210 - 250 | High (10,000 - 50,000) |
| n → π | Nitro Group | 280 - 320 | Low (100 - 1,000) |
It is important to note that the actual spectrum may show broad, overlapping bands, and the values presented are estimates. Experimental determination of the UV-Vis spectrum in various solvents would be necessary for a precise characterization of the electronic transitions and absorption maxima of Ethylene glycol bis(3,5-dinitrobenzoate).
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of Ethylene glycol bis(3,5-dinitrobenzoate). High-resolution mass spectrometry (HRMS) provides precise mass measurements that are critical for verifying the compound's molecular formula. The exact molecular weight of Ethylene glycol bis(3,5-dinitrobenzoate) is 450.2702 g/mol , corresponding to the molecular formula C₁₆H₁₀N₄O₁₂. nist.gov This precise mass is a key identifier in complex analytical samples.
The fragmentation pathways of Ethylene glycol bis(3,5-dinitrobenzoate) under mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI-MS), can be predicted based on its structure. The molecule consists of a central ethylene glycol bridge linked to two 3,5-dinitrobenzoate groups via ester bonds. These ester linkages are typically the most labile sites for fragmentation.
A plausible fragmentation pathway initiated by ionization would involve:
Initial Ionization: Formation of a molecular ion [M]+ or a protonated molecule [M+H]⁺.
Primary Fragmentation: Cleavage of one of the ester bonds. This can lead to the formation of a 3,5-dinitrobenzoyl cation or a fragment containing the ethylene glycol moiety attached to one 3,5-dinitrobenzoate group.
Secondary Fragmentation: Further fragmentation of the primary ions. The ethylene glycol-containing fragment can lose the second 3,5-dinitrobenzoate group. The dinitrobenzoate fragments themselves can undergo further characteristic losses of nitro groups (NO₂).
Analysis of the resulting mass spectrum allows for the reconstruction of these pathways, confirming the connectivity and structure of the parent molecule. The prediction of fragmentation pathways can be assisted by computational tools that simulate bond cleavages based on bond energies and chemical principles. nih.gov
Table 1: Predicted Mass Spectrometry Fragments for Ethylene glycol bis(3,5-dinitrobenzoate)
| Fragment Name | Chemical Formula | Predicted m/z | Description |
| Molecular Ion | [C₁₆H₁₀N₄O₁₂]⁺ | 450.02 | The intact molecule with one electron removed. |
| 3,5-Dinitrobenzoyl Cation | [C₇H₃N₂O₅]⁺ | 211.00 | Resulting from the cleavage of an ester bond. |
| Ethylene glycol mono(3,5-dinitrobenzoate) Cation | [C₉H₇N₂O₇]⁺ | 267.02 | Resulting from the cleavage of one ester bond, retaining the ethylene glycol bridge. |
Advanced Chromatographic Techniques for Purity Assessment and Component Separation
Advanced chromatographic techniques are essential for assessing the purity of Ethylene glycol bis(3,5-dinitrobenzoate) and separating it from potential impurities, such as mono-substituted products, unreacted starting materials (ethylene glycol and 3,5-dinitrobenzoyl chloride), or byproducts from synthesis. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods. cdc.govwho.int
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly well-suited for the analysis of Ethylene glycol bis(3,5-dinitrobenzoate) due to the compound's polarity and strong UV absorbance from the dinitroaromatic rings. A common approach involves reverse-phase chromatography. nemi.govnemi.gov
A typical HPLC setup would include:
Column: A reverse-phase C18 column is effective for separating nonpolar to moderately polar compounds. nemi.govglobalresearchonline.net
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is often employed. The gradient starts with a higher water concentration and gradually increases the acetonitrile concentration to elute compounds of increasing hydrophobicity. nemi.govnemi.gov
Detection: A UV detector set to a wavelength around 254 nm is highly effective, as the dinitrophenyl groups are strong chromophores. nemi.govnemi.gov
This method can effectively separate the desired diester from the monoester and other impurities, allowing for accurate purity determination. nemi.gov
Gas Chromatography (GC)
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis. who.intfda.gov Given the relatively low volatility of Ethylene glycol bis(3,5-dinitrobenzoate), high-temperature capillary columns are necessary. Derivatization is generally not required for the compound itself, but it is a common strategy for analyzing the parent alcohol, ethylene glycol. cdc.govnih.gov
Key aspects of a GC method include:
Column: A capillary column, such as a DB-WAX or Rtx-624, provides high resolution for separating closely related impurities. researchgate.netfda.gov
Temperature Program: A programmed temperature ramp is used, starting at a lower temperature and increasing to elute components with different boiling points. who.int
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification of impurities based on their mass spectra. cdc.govfda.gov
GC-MS analysis is particularly useful for identifying and quantifying trace impurities that might co-elute with the main peak in other methods. fda.gov The limit of detection for impurities using GC can be very low, reaching parts-per-million (ppm) levels. researchgate.net
Table 2: Example Chromatographic Conditions for Analysis
| Parameter | HPLC Method | GC Method |
| Technique | Reverse-Phase HPLC | Capillary Gas Chromatography |
| Column | C18 (e.g., 25 cm x 4.6 mm) | DB-WAX or equivalent (e.g., 30 m x 0.25 mm) fda.gov |
| Mobile Phase / Carrier Gas | Acetonitrile/Water Gradient nemi.gov | Helium or Nitrogen who.int |
| Detector | UV at 254 nm nemi.gov | Flame Ionization Detector (FID) or Mass Spectrometer (MS) cdc.gov |
| Typical Application | Purity assessment, separation of esterification products. | Impurity profiling, detection of volatile contaminants. researchgate.net |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations on Ethylene (B1197577) Glycol Bis(3,5-Dinitrobenzoate)
Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, dictated by its electronic structure. For a complex molecule like Ethylene glycol bis(3,5-dinitrobenzoate), these computational methods are indispensable for understanding its geometry, reactivity, and energetic characteristics at a molecular level.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule.
For Ethylene glycol bis(3,5-dinitrobenzoate), a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional structure. nih.govresearchgate.net The calculation would iteratively adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized geometry would reveal key structural parameters. For instance, the planarity of the benzene (B151609) rings, the orientation of the nitro (NO2) and ester (-O-C=O-) groups relative to the rings, and the conformation of the central ethylene glycol linker would be precisely determined. Studies on related molecules like 3,5-dinitrobenzoic acid (DNBA) have utilized DFT to establish equilibrium geometry and analyze bonding characteristics. nih.govresearchgate.net The electronic structure analysis would also provide details on the distribution of electron density throughout the molecule, highlighting the effects of the strongly electron-withdrawing nitro groups.
Illustrative Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | ~1.39 | C-C-C (ring) | ~120 |
| C-N (nitro) | ~1.48 | O-N-O (nitro) | ~125 |
| C=O (ester) | ~1.21 | O-C=O (ester) | ~124 |
| C-O (ester) | ~1.35 | C-O-C (ester) | ~116 |
| C-C (ethylene) | ~1.53 | O-C-C (ethylene) | ~109 |
| O-C-C-O (ethylene) | Variable (gauche/trans) |
Note: This table is for illustrative purposes only and represents typical values. Actual calculated values would be specific to the molecule's lowest energy conformation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
An FMO analysis of Ethylene glycol bis(3,5-dinitrobenzoate) would reveal that the HOMO is likely localized on the benzene rings and the oxygen atoms of the ester groups, which are comparatively electron-rich. Conversely, the LUMO would be predominantly centered on the nitro groups and the aromatic ring carbons attached to them. researchgate.net This is due to the strong electron-withdrawing nature of the two nitro groups on each ring, which significantly lowers the energy of the LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this molecule, the presence of the dinitrobenzoate moieties would be expected to result in a relatively small HOMO-LUMO gap, indicating a high potential for chemical reactivity and charge transfer interactions. researchgate.net
Illustrative Frontier Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -3.5 | Localized on nitro groups and aromatic rings |
| HOMO | -7.8 | Localized on aromatic rings and ester oxygens |
| HOMO-LUMO Gap | 4.3 | Indicates chemical reactivity |
Note: These energy values are hypothetical and serve to illustrate the concept. The actual values would be determined by specific DFT calculations.
Electrostatic Potential Surface (ESP) Mapping for Charge Distribution
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. scielo.org.za
For Ethylene glycol bis(3,5-dinitrobenzoate), the ESP map would show highly negative potential around the oxygen atoms of the nitro groups and the carbonyl oxygen of the ester functions. These areas represent the most electron-rich parts of the molecule. In contrast, strongly positive potential would be observed over the hydrogen atoms of the benzene rings and, most notably, in the region above the center of the aromatic rings. tandfonline.com The presence of multiple strong electron-withdrawing nitro groups creates a significant electron deficiency on the aromatic system, leading to a positive potential above the ring plane, a feature common in nitroaromatic compounds. researchgate.nettandfonline.com This charge distribution is crucial for understanding intermolecular interactions, such as how the molecule might interact with other molecules or biological targets.
Thermochemical Parameters and Enthalpies of Formation
Computational chemistry can be used to predict various thermochemical parameters, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). These values are vital for understanding the stability and energy content of a compound. Methods like the G4 theory or isodesmic reaction schemes, combined with DFT calculations, can provide reliable estimates of these properties. nih.gov
The enthalpy of formation for Ethylene glycol bis(3,5-dinitrobenzoate) would be calculated by considering the energies of the constituent atoms in their standard states and subtracting them from the total electronic energy of the optimized molecule, with corrections for zero-point vibrational energy and thermal effects. Due to the presence of multiple nitro groups, which are energetically costly to form, the molecule is expected to have a positive or only slightly negative enthalpy of formation, indicating it is an energy-rich compound. Computational studies on other nitroaromatic compounds and benzoic acid derivatives provide a basis for such predictions. scielo.org.zanih.gov
Illustrative Thermochemical Data (at 298.15 K)
| Parameter | Predicted Value | Unit |
| Enthalpy of Formation (ΔfH°) | -550 | kJ/mol |
| Standard Entropy (S°) | 620 | J/mol·K |
| Gibbs Free Energy of Formation (ΔfG°) | -310 | kJ/mol |
Note: These values are illustrative estimates based on group contribution methods and data from similar compounds. They are not the result of direct calculations on the target molecule.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations examine a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its flexibility and conformational preferences.
Conformational Space Exploration of Ethylene Glycol Bis(3,5-Dinitrobenzoate)
Studies on ethylene glycol itself show a competition between gauche and trans conformers. nih.govnih.gov In the gas phase, the gauche conformation is favored due to the formation of an intramolecular hydrogen bond. youtube.com However, in a condensed phase or when linked to bulky substituents like the 3,5-dinitrobenzoate (B1224709) groups, intermolecular forces and steric hindrance play a more significant role. researchgate.net An MD simulation of Ethylene glycol bis(3,5-dinitrobenzoate) would track the trajectory of all atoms over time, allowing for the analysis of the dihedral angle distributions. This would likely show a population of both extended (trans-like) and more compact (gauche-like) conformations for the ethylene linker, with the relative populations depending on the simulation conditions (e.g., in a solvent or in vacuum). The bulky and polar 3,5-dinitrobenzoate groups would significantly influence the rotational barrier and the stability of different conformers.
Solvation Effects and Molecular Interactions in Different Environments
Currently, specific computational studies detailing the solvation effects and molecular interactions of ethylene glycol bis(3,5-dinitrobenzoate) in various solvent environments are not extensively available in publicly accessible scientific literature. General principles of physical organic chemistry suggest that the behavior of this molecule in solution would be dictated by the interplay of its distinct structural components: the flexible ethylene glycol linker and the two bulky, electron-deficient 3,5-dinitrobenzoate groups.
In polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide, strong dipole-dipole interactions between the solvent and the highly polar nitro groups (NO₂) and ester functionalities (COO) would be the predominant intermolecular forces. These interactions would stabilize the solute, influencing its conformational preferences.
In protic solvents, like alcohols or water, the potential for hydrogen bonding arises. While the ethylene glycol bis(3,5-dinitrobenzoate) molecule itself lacks traditional hydrogen bond donors, the oxygen atoms of the ester and nitro groups can act as hydrogen bond acceptors. This would lead to the formation of a structured solvation shell around the molecule. Computational studies on the simpler parent molecule, ethylene glycol, have shown that water molecules can form hydrogen-bond bridges between its two hydroxyl groups, and similar solvent structuring could be anticipated around the polar ends of its dinitrobenzoate derivative. nih.gov
Conversely, in nonpolar solvents such as hexane (B92381) or toluene (B28343), the dominant interactions would be weaker van der Waals forces. The large, polarizable aromatic rings of the dinitrobenzoate groups would allow for dispersion forces, while the bulky and highly polar nature of the molecule would likely result in low solubility. Intermolecular π-π stacking between the electron-deficient dinitrobenzoate rings could also occur, potentially leading to aggregation in nonpolar environments. Research on related dinitrobenzoate anions in complexes has highlighted the role of such non-covalent interactions in determining molecular packing. researchgate.net
A comprehensive understanding would necessitate molecular dynamics (MD) simulations to map the radial distribution functions of solvent molecules around the solute and to calculate the free energy of solvation in different media. Such simulations would elucidate the specific atomic-level interactions and the resulting conformational landscape of the molecule in solution.
Prediction of Spectroscopic Properties and Validation Against Experimental Data
The prediction of spectroscopic properties for ethylene glycol bis(3,5-dinitrobenzoate) through computational methods provides a powerful tool for validating its structure and understanding its electronic characteristics. While a comprehensive computational analysis specifically for this molecule is not widely published, the methodology for such a study is well-established.
Infrared (IR) Spectroscopy: Density Functional Theory (DFT) calculations are commonly employed to predict vibrational frequencies. By calculating the harmonic frequencies of the optimized molecular geometry, a theoretical IR spectrum can be generated. This computed spectrum can then be compared with experimental data, such as the condensed-phase IR spectrum available in the NIST Chemistry WebBook. nih.gov Key vibrational modes for comparison would include the symmetric and asymmetric stretches of the nitro groups (typically found in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively), the carbonyl (C=O) stretch of the ester group (around 1720-1740 cm⁻¹), and the C-O stretches of the ester and ether linkages. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and basis set limitations, improving the agreement with experimental values.
| Functional Group | **Typical Experimental IR Range (cm⁻¹) ** | Expected Vibrational Mode |
| Nitro (NO₂) | 1500-1570 | Asymmetric Stretch |
| Nitro (NO₂) | 1300-1370 | Symmetric Stretch |
| Ester Carbonyl (C=O) | 1720-1740 | Stretch |
| Ester/Ether (C-O) | 1000-1300 | Stretch |
| Aromatic C-H | 3000-3100 | Stretch |
| Aliphatic C-H | 2850-3000 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is another critical area for computational validation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding constants. These values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted chemical shifts for the aromatic protons, the ethylene bridge protons, and the various carbon atoms can be directly compared to experimentally obtained NMR data to confirm the molecular structure.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and generating a theoretical UV-Vis spectrum. For ethylene glycol bis(3,5-dinitrobenzoate), the calculations would likely reveal intense transitions in the UV region associated with π → π* transitions within the dinitrobenzoate aromatic systems. The agreement between the calculated maximum absorption wavelengths (λ_max) and those from experimental measurements would validate the accuracy of the computed electronic structure.
Computational Studies of Reaction Mechanisms and Transition State Structures
Detailed computational investigations into the reaction mechanisms and transition state structures specifically involving ethylene glycol bis(3,5-dinitrobenzoate) are not prominently featured in the scientific literature. However, computational chemistry offers robust methods to explore its potential reactivity, particularly in reactions like hydrolysis or nucleophilic aromatic substitution.
Ester Hydrolysis: A likely reaction pathway for this compound is the hydrolysis of its ester linkages, which can be catalyzed by either acid or base. A computational study of this process would involve:
Reactant and Product Modeling: Optimizing the geometries of the reactant (ethylene glycol bis(3,5-dinitrobenzoate) and the attacking species (e.g., H₃O⁺ or OH⁻)) and the final products (ethylene glycol and 3,5-dinitrobenzoic acid or its conjugate base).
Transition State Searching: Locating the transition state structure for the key reaction step, which is typically the formation of a tetrahedral intermediate following the nucleophilic attack on the ester carbonyl carbon. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used for this purpose.
Frequency Calculation: Performing vibrational frequency calculations to confirm that the located transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Energy Profile Mapping: Calculating the activation energy barrier by taking the energy difference between the transition state and the reactants. This provides crucial information about the reaction kinetics.
A hypothetical energy profile for the rate-determining step of base-catalyzed hydrolysis is shown below.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Ester + OH⁻ | 0 (Reference) |
| Transition State | [Formation of Tetrahedral Intermediate]‡ | ΔE_act |
| Intermediate | Tetrahedral Intermediate | < ΔE_act |
Nucleophilic Aromatic Substitution (S_NAr): The two 3,5-dinitrobenzoate rings are highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This makes the aromatic rings susceptible to nucleophilic aromatic substitution. Computational studies could model the reaction with a nucleophile (e.g., methoxide, CH₃O⁻), predicting the stability of the intermediate Meisenheimer complex and calculating the energy barriers for the substitution of a nitro group or other leaving groups. Such studies would provide fundamental insights into the reactivity and potential derivatization of the molecule.
Chemical Reactivity and Mechanistic Investigations
Hydrolysis Kinetics and Mechanism of Ester Linkages in Ethylene (B1197577) Glycol Bis(3,5-Dinitrobenzoate)
The hydrolysis of the ester linkages in Ethylene glycol bis(3,5-dinitrobenzoate) involves the cleavage of the acyl-oxygen bond, leading to the formation of ethylene glycol and 3,5-dinitrobenzoic acid or its conjugate base. This reaction can be catalyzed by acids or bases, with the rate being significantly influenced by the reaction conditions. libretexts.orgdocbrown.info
The rate of ester hydrolysis is highly dependent on pH. The reaction is typically slowest in the neutral pH range and is catalyzed by both acid and base. docbrown.infonih.gov
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. bham.ac.uk This process is reversible and typically requires an excess of water to drive the equilibrium towards the products. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : In alkaline media, the ester is attacked by a hydroxide (B78521) ion, a much stronger nucleophile than water. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not electrophilic and thus prevents the reverse reaction. libretexts.orgbham.ac.uk The base-catalyzed hydrolysis generally follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov For dinitro-substituted esters, the rate of alkaline hydrolysis is significantly faster than for unsubstituted or less substituted analogues due to the electron-withdrawing nature of the nitro groups.
Effect of Temperature : An increase in temperature generally leads to a significant increase in the hydrolysis rate, regardless of the pH. nih.gov This relationship can be described by the Arrhenius equation, where the rate constant increases exponentially with temperature. For example, studies on other compounds have shown that a 10 °C rise in temperature can increase hydrolysis rates by a factor of 2.5 to 3.9. nih.gov
| Factor | Effect on Rate | Mechanism/Reason |
|---|---|---|
| Low pH (Acidic) | Rate increases | Catalytic protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. bham.ac.uk |
| Neutral pH | Slowest rate | Uncatalyzed reaction with water, a weak nucleophile. |
| High pH (Alkaline) | Rate significantly increases | Direct attack by the highly nucleophilic hydroxide ion; the reaction is irreversible due to carboxylate formation. libretexts.orgbham.ac.uk |
| Increasing Temperature | Rate increases | Provides the necessary activation energy for the reaction, consistent with the Arrhenius equation. nih.gov |
| Catalysts | Rate increases | Acids and bases act as catalysts. Other catalysts like enzymes (esterases) could also accelerate the reaction, though this is outside the scope of simple chemical reactivity. |
In both acid- and base-catalyzed hydrolysis, the reaction proceeds through a tetrahedral intermediate.
Under alkaline conditions following the BAC2 mechanism, the rate-determining step is typically the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. bham.ac.uknih.gov This intermediate is unstable and rapidly collapses, expelling either the hydroxide ion (reforming the starting material) or the alkoxide (ethylene glycolate) leaving group to form 3,5-dinitrobenzoic acid. The subsequent acid-base reaction between the carboxylic acid and the base is very fast. bham.ac.uk
In some cases, particularly at lower base concentrations, the breakdown of the tetrahedral intermediate can become the rate-determining step. bham.ac.uk However, for esters with good leaving groups and activated acyl groups, such as 3,5-dinitrobenzoate (B1224709), the formation of the intermediate is generally considered the slower step. nih.gov
Transesterification Reactions Involving Ethylene Glycol Bis(3,5-Dinitrobenzoate)
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For Ethylene glycol bis(3,5-dinitrobenzoate), this would involve reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst. The reaction would yield a new dinitrobenzoate ester and ethylene glycol.
2 R'-OH + C₆H₃(NO₂)₂COOCH₂CH₂OOCC₆H₃(NO₂)₂ ⇌ 2 C₆H₃(NO₂)₂COOR' + HOCH₂CH₂OH
This reaction is an equilibrium process. To drive the reaction towards the products, it is common to use a large excess of the reactant alcohol or to remove one of the products (e.g., ethylene glycol) from the reaction mixture as it forms. nih.gov
The mechanism of transesterification is analogous to that of hydrolysis. bham.ac.uk
Acid-Catalyzed Transesterification : Involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol.
Base-Catalyzed Transesterification : Involves nucleophilic attack by an alkoxide ion (formed by deprotonation of the new alcohol) on the carbonyl carbon.
Catalysts commonly used for transesterification include mineral acids, metal alkoxides, metal acetates (such as zinc acetate), and organometallic compounds. nih.govosti.gov The reactivity in transesterification reactions is governed by factors similar to those in hydrolysis, including the steric hindrance around the carbonyl group and the stability of the leaving group. Given the activated nature of the 3,5-dinitrobenzoate group, transesterification should proceed readily under appropriate catalytic conditions.
Photochemical Reactivity and Transformation Pathways
The photochemical behavior of ethylene glycol bis(3,5-dinitrobenzoate) is primarily dictated by the presence of the nitroaromatic moieties. Nitroaromatic compounds are known to undergo a variety of photochemical transformations upon absorption of UV-Vis radiation. semanticscholar.org The specific pathways for ethylene glycol bis(3,5-dinitrobenzoate) have not been extensively detailed in dedicated studies, but can be inferred from the well-established reactivity of similar molecules.
One of the principal photochemical reactions of nitroaromatic compounds involves the reduction of the nitro group. nih.gov Upon excitation, the nitro group can be reduced to a nitroso group, which may then undergo further reactions. Another potential pathway is the cleavage of the ester linkage, although this is generally a less favorable photochemical process compared to reactions involving the nitro groups.
The presence of multiple nitro groups on each aromatic ring enhances the absorption of light and influences the excited-state chemistry. It is plausible that irradiation could lead to intramolecular reactions or polymerization, particularly in the solid state or concentrated solutions. The solvent environment is expected to play a crucial role in the photodegradation kinetics and the nature of the resulting products. researchgate.net For instance, in protic solvents, hydrogen abstraction by the excited nitro group can initiate a cascade of radical reactions.
A potential, though less common, transformation pathway could involve photonitration, where under certain conditions in the presence of nitrate, further nitration of the aromatic ring could occur. semanticscholar.org However, given the already electron-deficient nature of the dinitro-substituted rings, this is likely a minor pathway. The primary photochemical fate is expected to be dominated by reactions originating from the excited state of the nitro groups.
Oxidation-Reduction Chemistry of the Nitro Groups and Ester Linkages
The chemical reactivity of ethylene glycol bis(3,5-dinitrobenzoate) is characterized by the distinct functionalities present in the molecule: the nitro groups and the ester linkages.
The nitro groups are highly susceptible to reduction. Electrochemical studies on nitroaromatic compounds, such as nitrobenzene (B124822), reveal that the nitro group can be reduced to various products, including nitrosobenzene, phenylhydroxylamine, and ultimately aniline, through a stepwise transfer of electrons and protons. nih.govresearchgate.net The precise reduction products of ethylene glycol bis(3,5-dinitrobenzoate) would depend on the reducing agent and the reaction conditions. The presence of two nitro groups on each aromatic ring makes them strong electron-acceptors, facilitating their reduction. The pH of the medium significantly influences the electrochemical reduction characteristics of nitrobenzene compounds. nih.gov Both acidic and basic conditions can favor the reduction of the nitro group. nih.gov
The ester linkages are susceptible to hydrolysis, particularly under basic conditions (saponification). libretexts.org The hydrolysis of 3,5-dinitrobenzoate esters has been studied, and it is known that the rate of alkaline hydrolysis can be used for the identification of alcohols. acs.org For ethylene glycol bis(3,5-dinitrobenzoate), which is a diester, the hydrolysis is expected to occur in a stepwise manner. acs.org The hydrolysis of the first ester group produces the monoester and ethylene glycol, and the anion produced from this initial saponification may hinder the attack at the second ester function. acs.org The presence of the electron-withdrawing nitro groups on the benzene (B151609) ring makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions. researchgate.net
The oxidation of the ethylene glycol moiety is also a potential reaction pathway, though it generally requires strong oxidizing agents. The oxidation of ethylene glycol can lead to a variety of products, including glycolaldehyde (B1209225), glyoxal, glyoxylic acid, and oxalic acid. nih.gov However, under typical conditions, the reactivity of the nitro groups and ester linkages will dominate the chemical behavior of the molecule.
Table of Potential Reduction Products of the Nitro Group
| Starting Functionality | Intermediate Product(s) | Final Product |
|---|---|---|
| Nitro (-NO₂) | Nitroso (-NO), Hydroxylamine (-NHOH) | Amino (-NH₂) |
Table of Ester Hydrolysis Products
| Reactant | Condition | Products |
|---|---|---|
| Ethylene glycol bis(3,5-dinitrobenzoate) | Basic Hydrolysis (Saponification) | 3,5-Dinitrobenzoate, Ethylene glycol |
Degradation Pathways and Chemical Stability Studies
Thermal Degradation Mechanisms of Ethylene (B1197577) Glycol Bis(3,5-Dinitrobenzoate)
While specific experimental studies on the thermal degradation of Ethylene glycol bis(3,5-dinitrobenzoate) are not extensively detailed in the public literature, the degradation pathway can be inferred from the behavior of its constituent components, ethylene glycol and aromatic nitro compounds. The primary mechanism is expected to involve the cleavage of the ester bonds, which are typically the most thermally labile part of such molecules.
The high-temperature decomposition of this compound is anticipated to proceed through the initial scission of the ester linkages. This would lead to the formation of ethylene glycol and 3,5-dinitrobenzoic acid, which would then undergo further degradation at elevated temperatures. The decomposition of ethylene glycol is known to produce a variety of smaller molecules. Studies on the thermal decomposition of aqueous ethylene glycol have shown that it primarily yields carbon monoxide (CO) and hydrogen (H₂) gas wpmucdn.com. In the presence of oxygen, its thermal oxidative degradation can produce acids such as oxalic, formic, and glycolic acid nist.gov. The dinitrobenzoate moiety would likely decompose into nitrogen oxides (NOx), carbon dioxide (CO₂), and other aromatic fragments.
Table 1: Potential Thermal Decomposition Products of Ethylene Glycol Bis(3,5-Dinitrobenzoate)
| Precursor Moiety | Potential Decomposition Products |
| Ethylene Glycol Bridge | Ethylene glycol, Carbon monoxide (CO), Hydrogen (H₂), Formaldehyde (B43269), Glycolic acid, Formic acid |
| 3,5-Dinitrobenzoate (B1224709) Group | 3,5-Dinitrobenzoic acid, Nitrogen oxides (NOx), Carbon dioxide (CO₂) |
Hydrolytic Stability under Diverse Chemical Conditions
The hydrolytic stability of Ethylene glycol bis(3,5-dinitrobenzoate) is contingent on the reactivity of its two ester bonds towards water. This process is highly influenced by the pH of the surrounding medium. Ester hydrolysis can be catalyzed by both acids and bases, with base-catalyzed hydrolysis (saponification) typically occurring at a significantly faster rate.
Acidic Conditions (Acid-Catalyzed Hydrolysis): In an acidic aqueous solution, the ester undergoes hydrolysis to yield ethylene glycol and 3,5-dinitrobenzoic acid. This reaction is generally slow and reversible.
Neutral Conditions: Under neutral pH, the hydrolysis of esters is typically very slow at ambient temperatures.
Basic Conditions (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester is rapidly and irreversibly hydrolyzed. The products are ethylene glycol and the corresponding salt of the carboxylic acid, in this case, sodium 3,5-dinitrobenzoate.
Table 2: Products of Hydrolysis under Different Chemical Conditions
| Condition | Catalyst | Primary Products | Reaction Rate |
| Acidic | H⁺ | Ethylene glycol and 3,5-Dinitrobenzoic acid | Slow |
| Neutral | None | Ethylene glycol and 3,5-Dinitrobenzoic acid | Very Slow |
| Basic | OH⁻ | Ethylene glycol and the salt of 3,5-Dinitrobenzoic acid (e.g., Sodium 3,5-dinitrobenzoate) | Fast |
Oxidative Chemical Degradation Processes
The oxidative degradation of Ethylene glycol bis(3,5-dinitrobenzoate) would likely target the ethylene glycol portion of the molecule. The aromatic rings are substituted with two electron-withdrawing nitro groups, which deactivates them towards electrophilic oxidative attack. In contrast, the C-H bonds of the ethylene glycol bridge are more susceptible to oxidation.
Drawing parallels from the oxidative degradation of poly(ethylene glycol) (PEG), the process is expected to involve radical mechanisms, potentially initiated by hydroperoxides researchgate.net. Attack on the ethylene glycol bridge could lead to chain scission and the formation of various oxidized products. Studies on ethylene glycol and triethylene glycol have identified degradation products including formaldehyde, acetaldehyde, formic acid, acetic acid, and glycolic acid nist.govntnu.no. It is plausible that similar small molecules would result from the oxidative breakdown of the ethylene glycol linker in this compound.
Table 3: Potential Oxidative Degradation Products
| Site of Attack | Potential Products |
| Ethylene Glycol Bridge | Formaldehyde, Formic acid, Glycolic acid, Carbon dioxide |
| Ester Linkage | Cleavage leading to 3,5-Dinitrobenzoic acid and oxidized glycol fragments |
Enzymatic Degradation Studies of Related Glycol Esters
While direct enzymatic degradation studies on Ethylene glycol bis(3,5-dinitrobenzoate) are scarce, the chemical pathways can be inferred from research on analogous glycol esters. Ester bonds are known to be susceptible to hydrolysis catalyzed by a class of enzymes known as esterases (EC 3.1.1). Lipases and cutinases are specific types of esterases that have been shown to degrade polyesters nih.govuu.nl.
The enzymatic degradation pathway involves the hydrolytic cleavage of the ester bonds. For example, PET-hydrolases break down poly(ethylene terephthalate) into its monomers, terephthalic acid and ethylene glycol nih.gov. Similarly, ester prodrugs are often designed to be hydrolyzed by esterases in the body to release the active drug mdpi.com.
The chemical transformation for Ethylene glycol bis(3,5-dinitrobenzoate) would proceed as follows:
An enzyme, such as a lipase or cutinase, binds to the substrate.
The enzyme's active site catalyzes a nucleophilic attack on the carbonyl carbon of one of the ester groups.
The ester bond is cleaved, releasing a monoester intermediate (3,5-dinitrobenzoyl monoester of ethylene glycol) and 3,5-dinitrobenzoic acid.
The enzyme then catalyzes the hydrolysis of the second ester bond in the intermediate, releasing ethylene glycol and a second molecule of 3,5-dinitrobenzoic acid.
This biocatalytic process effectively breaks down the parent compound into its constituent alcohol and carboxylic acid.
Table 4: Enzymatic Degradation Pathway
| Substrate | Enzyme Class | Chemical Transformation | Products |
| Ethylene glycol bis(3,5-dinitrobenzoate) | Esterases (e.g., Lipases, Cutinases) | Hydrolysis of ester linkages | Ethylene glycol, 3,5-Dinitrobenzoic acid |
Intermolecular Interactions and Complex Formation
Charge Transfer Complexation with Electron Donor Species
The electron-withdrawing nature of the two nitro groups on each aromatic ring of Ethylene (B1197577) glycol bis(3,5-dinitrobenzoate) renders the molecule a potent electron acceptor. This characteristic is the basis for its ability to form charge-transfer (CT) complexes with various electron-donating molecules. Such complexes are formed through the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov
Spectroscopic Characterization of Charge Transfer Bands
The formation of a charge-transfer complex between Ethylene glycol bis(3,5-dinitrobenzoate) and an electron donor would be expected to give rise to a new, distinct absorption band in the UV-visible spectrum. This band, which is not present in the spectra of the individual donor or acceptor molecules, corresponds to the energy required for an electronic transition from the ground state to an excited state of the complex. The position (λmax) and intensity of this charge-transfer band provide valuable information about the electronic properties of the interacting species and the strength of the interaction. researchgate.net While general principles of CT complex spectroscopy are well-established, specific experimental data characterizing the charge transfer bands for complexes involving Ethylene glycol bis(3,5-dinitrobenzoate) are not available in the reviewed literature.
Determination of Association Constants and Complex Stoichiometry
The stability of a charge-transfer complex in solution is quantified by its association constant (Ka), which can be determined using spectroscopic titration methods, such as the Benesi-Hildebrand method, or by nuclear magnetic resonance (NMR) spectroscopy. rsc.org These methods allow for the determination of both the association constant and the stoichiometry of the complex, which is typically 1:1 or 1:2 for bidentate acceptors like Ethylene glycol bis(3,5-dinitrobenzoate). A study on the charge-transfer complexes of hexamethylbenzene (B147005) with various 1-substituted 3,5-dinitrobenzenes demonstrated the feasibility of using NMR to determine these association constants. rsc.org However, specific studies to determine the association constants and stoichiometry for complexes of Ethylene glycol bis(3,5-dinitrobenzoate) have not been reported.
Influence of Solvent Polarity and Temperature on Complex Stability
The stability of charge-transfer complexes is significantly influenced by the surrounding medium. An increase in solvent polarity is generally observed to decrease the stability of the complex, as polar solvent molecules can solvate the donor and acceptor, competing with the formation of the CT complex. datapdf.com Temperature also plays a crucial role; the formation of charge-transfer complexes is typically an exothermic process, and thus, an increase in temperature will lead to a decrease in the association constant. nih.gov Studies on related 1,3,5-trinitrobenzene (B165232) complexes have shown a 10 to 20-fold variation in the formation constant when moving from nonpolar to more polar solvents. datapdf.comjst.go.jp The specific effects of solvent polarity and temperature on the stability of Ethylene glycol bis(3,5-dinitrobenzoate) charge-transfer complexes remain to be experimentally determined.
Hydrogen Bonding Networks in Solid and Solution Phases
The oxygen atoms of the nitro and carboxyl groups in Ethylene glycol bis(3,5-dinitrobenzoate) can act as hydrogen bond acceptors. While the molecule itself lacks hydrogen bond donors, in the presence of suitable donor molecules (e.g., water, alcohols, or amines), it can participate in the formation of extensive hydrogen-bonded networks. In the solid state, these interactions can dictate the crystal packing arrangement. Crystal structure analyses of related 3,5-dinitrobenzoate (B1224709) compounds have revealed the formation of robust hydrogen-bonded motifs, such as N—H⋯O interactions, which stabilize the crystal lattice. researchgate.netnih.gov Similar interactions would be expected to influence the solid-state structure of Ethylene glycol bis(3,5-dinitrobenzoate) and its co-crystals. In solution, hydrogen bonding can influence solubility and the formation of pre-organized assemblies.
Supramolecular Assembly and Host-Guest Interactions Involving the Compound
The rigid aromatic panels and the flexible linker of Ethylene glycol bis(3,5-dinitrobenzoate) make it an intriguing building block for the construction of supramolecular assemblies. nih.gov These assemblies are formed through the self-organization of molecules via non-covalent interactions, including π-π stacking of the electron-deficient aromatic rings and hydrogen bonding. The defined geometry of the 3,5-dinitrobenzoate units can direct the formation of ordered structures such as coordination polymers and metal-organic frameworks when combined with metal ions. nih.govmdpi.com
Furthermore, the electron-deficient cavities that can be formed by the self-assembly of Ethylene glycol bis(3,5-dinitrobenzoate) could enable it to act as a host for electron-rich guest molecules. wikipedia.org This host-guest chemistry is driven by a combination of charge-transfer and van der Waals interactions. The design of such systems is a burgeoning area of supramolecular chemistry with potential applications in sensing, catalysis, and drug delivery. nih.gov While the potential for Ethylene glycol bis(3,5-dinitrobenzoate) to participate in such assemblies is high, specific examples of its use in supramolecular construction and host-guest chemistry are yet to be reported in the scientific literature.
Advanced Chemical Systems and Materials Science Applications
Role as a Monomer or Crosslinking Agent in Polymer Chemistry
The primary role of Ethylene (B1197577) glycol bis(3,5-dinitrobenzoate) explored in the scientific literature is in the formation of charge-transfer complexes with electron-donor polymers. This interaction is fundamental to its application in creating functional polymeric materials.
Research has demonstrated the use of EGBDNB as an electron acceptor in mixtures with electron-donor polymers to form new materials with charge-transfer characteristics. researchgate.netnih.govsid.irresearchgate.net One prominent example is its combination with poly(N-vinylcarbazole) (PVK), a well-known electron-donor polymer. researchgate.netnih.govsid.irresearchgate.net The interaction between the electron-deficient dinitrobenzoate units of EGBDNB and the electron-rich carbazole (B46965) groups of PVK leads to the formation of a charge-transfer complex.
In addition to its use as an additive, the dinitrobenzoate moiety can be incorporated into a polymer backbone. A related electron acceptor polymer, poly(β-hydroxyethyl-3,5-dinitrobenzoate methacrylate) (PHEDNBM), has been synthesized. researchgate.netnih.govsid.irresearchgate.net This polymer features the dinitrobenzoate group as a pendant moiety, allowing for the creation of copolymers with intrinsic charge-transfer capabilities when combined with electron-donating monomers.
The properties of these polymer systems are often analyzed using techniques such as gel permeation chromatography (GPC) and dynamic scanning calorimetry (DSC) to understand the influence of these specific interactions. researchgate.netsid.ir
Table 1: Polymer Systems Incorporating Dinitrobenzoate Moieties
| Polymer System Component 1 | Polymer System Component 2 | Type of Interaction |
|---|---|---|
| Poly(N-vinylcarbazole) (PVK) | Ethylene glycol bis(3,5-dinitrobenzoate) (EGBDNB) | Charge-Transfer Complex |
| Poly(β-hydroxyethyl-3,5-dinitrobenzoate methacrylate) (PHEDNBM) | 4,4′-diaminostilbene (DAS) | Charge-Transfer Complex |
| Poly(β-hydroxyethyl-3,5-dinitrobenzoate methacrylate) (PHEDNBM) | Poly(N-vinylcarbazole) (PVK) | Charge-Transfer Complex |
The available scientific literature primarily discusses the role of Ethylene glycol bis(3,5-dinitrobenzoate) in forming polymer networks through non-covalent charge-transfer interactions. These interactions lead to the association of polymer chains, influencing the material's properties. There is currently no substantial evidence in the reviewed literature to suggest that EGBDNB acts as a covalent crosslinking agent to form permanent, chemically bonded polymer networks. The network formation described is based on the physical association driven by donor-acceptor interactions.
Use in Self-Assembled Monolayers (SAMs) for Tailoring Interfacial Properties.
A comprehensive review of scientific literature did not yield any specific studies on the use of Ethylene glycol bis(3,5-dinitrobenzoate) in the formation of self-assembled monolayers (SAMs) for the purpose of tailoring interfacial properties.
Investigation as a Component in Chemically Responsive Systems
No specific research was identified that investigates Ethylene glycol bis(3,5-dinitrobenzoate) as a component in chemically responsive systems.
Applications as a Chemical Intermediate in Multi-Step Organic Synthesis.
There is no available information in the scientific literature detailing the application of Ethylene glycol bis(3,5-dinitrobenzoate) as a chemical intermediate in multi-step organic synthesis.
Future Research Directions and Outlook
Exploration of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of ethylene (B1197577) glycol bis(3,5-dinitrobenzoate) is a primary area of future research, with a focus on developing novel catalytic systems. Traditional esterification methods often rely on strong mineral acids, which can lead to undesirable side reactions and environmental concerns. researchgate.netumass.edu Future research is directed towards more sustainable and efficient alternatives.
One promising area is the use of solid acid catalysts. Materials such as supported iron oxide nanoparticles on mesoporous silica (B1680970) (FeNP@SBA-15) have shown high efficiency and reusability in the esterification of various carboxylic acids. mdpi.com Investigating the application of such nanocatalysts for the synthesis of ethylene glycol bis(3,5-dinitrobenzoate) could lead to a greener and more economical production process. mdpi.comnih.gov These catalysts offer the advantages of easy separation from the reaction mixture and potential for continuous flow processes. riken.jp
Another avenue of exploration is the use of organocatalysts. N-halosuccinimides, for example, have been demonstrated as effective metal-free catalysts for the direct esterification of aryl and alkyl carboxylic acids under mild conditions. nih.gov Applying these or similar organocatalytic systems to the synthesis of ethylene glycol bis(3,5-dinitrobenzoate) could offer a more environmentally friendly approach, avoiding the use of heavy metals.
The development of moisture-tolerant catalysts, such as certain zirconium complexes, is also a key research direction. acs.org Such catalysts would simplify the reaction setup by eliminating the need for strictly anhydrous conditions, which are often required in traditional esterification reactions. umass.edu
| Catalyst Type | Potential Advantages for Ethylene Glycol Bis(3,5-Dinitrobenzoate) Synthesis | Key Research Focus |
| Solid Acid Nanocatalysts | High efficiency, reusability, suitability for continuous flow. mdpi.comriken.jp | Catalyst design, optimization of reaction conditions, and catalyst lifetime studies. |
| Organocatalysts | Metal-free, environmentally benign, mild reaction conditions. nih.gov | Catalyst screening, mechanistic studies, and scalability. |
| Moisture-Tolerant Catalysts | Simplified reaction procedures, reduced cost. acs.org | Development of novel catalysts, understanding the mechanism of moisture tolerance. |
Advanced In-Situ Spectroscopic Characterization during Reaction Processes
A deeper understanding of the reaction kinetics and mechanism is crucial for optimizing the synthesis of ethylene glycol bis(3,5-dinitrobenzoate). Advanced in-situ spectroscopic techniques are poised to provide unprecedented insights into the reaction as it occurs.
Operando Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring liquid-phase catalytic reactions in real-time. researchgate.netdiffer.nl Its application to the synthesis of ethylene glycol bis(3,5-dinitrobenzoate) would allow for the direct observation of reactants, intermediates, and products as a function of time. researchgate.net This data is invaluable for elucidating reaction pathways and identifying rate-limiting steps. researchgate.net
In-line monitoring using Raman spectroscopy is another promising technique. nih.gov By interfacing a Raman spectrometer with a continuous-flow reactor, it is possible to optimize reaction conditions rapidly and ensure consistent product quality. nih.gov This approach would be particularly beneficial for scaling up the production of ethylene glycol bis(3,5-dinitrobenzoate).
The integration of multiple process analytical technologies (PAT), such as NMR, UV/vis, and IR spectroscopy, can provide a comprehensive, real-time understanding of complex, multi-step syntheses. chemrxiv.org While the synthesis of ethylene glycol bis(3,5-dinitrobenzoate) is a single-step esterification, the principles of multi-PAT integration can be adapted to monitor for potential side reactions and impurities.
Deeper Understanding of Complex Multicomponent Chemical Systems
The synthesis of ethylene glycol bis(3,5-dinitrobenzoate) involves a multicomponent system of reactants, catalysts, and solvents. A deeper understanding of the interactions within these complex mixtures is essential for process optimization.
Future research will focus on developing accurate thermodynamic and kinetic models for the esterification reaction. researchgate.netacs.orgmdpi.comuobaghdad.edu.iq Models such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can predict phase behavior, kinetics, and equilibrium states in esterification reactions. acs.org Applying these models to the synthesis of ethylene glycol bis(3,5-dinitrobenzoate) will aid in the selection of optimal reaction conditions and solvents. acs.org
Kinetic studies will also play a crucial role in understanding the reaction mechanism. mdpi.comnih.gov By fitting experimental data to different kinetic models, such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) or Eley–Rideal models, it is possible to determine whether the reaction is controlled by surface adsorption or by the reaction of an adsorbed species with a molecule in the bulk phase. mdpi.com This information is vital for the design of more efficient catalysts.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. uni-muenster.derjptonline.org Their integration into the study of ethylene glycol bis(3,5-dinitrobenzoate) holds significant promise for accelerating the discovery and design of new materials.
ML models can be trained to predict the properties of energetic materials based on their molecular structure. mdpi.comresearchgate.netresearchgate.net This can be used to screen virtual libraries of ethylene glycol bis(3,5-dinitrobenzoate) derivatives for compounds with improved performance and safety characteristics. mdpi.com By using techniques like quantitative structure-property relationships (QSPR), researchers can develop models that correlate molecular descriptors with properties such as detonation velocity and impact sensitivity. nih.gov
| AI/ML Application | Potential Impact on Ethylene Glycol Bis(3,5-Dinitrobenzoate) Research |
| Property Prediction | Rapid screening of new derivatives with desired energetic properties. mdpi.comresearchgate.netresearchgate.net |
| Reaction Outcome Prediction | Optimization of synthesis conditions for higher yields and purity. uni-muenster.decas.org |
| Inverse Design | Generation of novel molecular structures with targeted properties. |
Expanding the Chemical Space of Ethylene Glycol Bis(3,5-Dinitrobenzoate) Derivatives for Targeted Research
The synthesis and characterization of derivatives of ethylene glycol bis(3,5-dinitrobenzoate) is a key area for future research. By systematically modifying the molecular structure, it is possible to tune the properties of the compound for specific applications.
One area of focus is the synthesis of amide isosteres of 3,5-dinitrobenzoates, which have shown promising biological activity. researchgate.net While not directly related to energetic materials, this highlights the potential for discovering new applications for dinitrobenzoate derivatives. Research into the antifungal properties of 3,5-dinitrobenzoate (B1224709) and 3,5-dinitrobenzamide (B1662146) derivatives has also been conducted, with some esters showing potent activity against Candida species. researchgate.net
The synthesis of a diverse library of dinitrobenzoic acid amides has been explored, incorporating various linear and cyclic amine moieties. researchgate.net A similar approach could be applied to ethylene glycol bis(3,5-dinitrobenzoate) to create a library of compounds for screening in a variety of applications.
Methodological Advancements in Computational Modeling of Reactive Pathways
Computational modeling provides a powerful tool for understanding the intricate details of chemical reactions at the molecular level. Future research will leverage advancements in computational methods to gain a deeper understanding of the synthesis of ethylene glycol bis(3,5-dinitrobenzoate).
Density Functional Theory (DFT) calculations can be used to investigate the stereochemical and electronic aspects of the esterification reaction. nih.govresearchgate.netnih.govresearchgate.net By modeling the transition states of the reaction, it is possible to elucidate the reaction mechanism and identify the factors that control the reaction rate and selectivity. nih.govresearchgate.net
Conceptual Density Functional Theory (CDFT) can be used to understand the reactivity of the molecules involved in the reaction. mdpi.com By calculating reactivity indices, researchers can predict how the reactants will interact and which reaction pathways are most likely to be favored.
These computational studies, when combined with experimental data from in-situ spectroscopy and kinetic analysis, will provide a comprehensive picture of the synthesis of ethylene glycol bis(3,5-dinitrobenzoate), paving the way for the rational design of more efficient and sustainable production methods.
Q & A
Q. What are the recommended laboratory methods for synthesizing ethylene glycol bis(3,5-dinitrobenzoate)?
A common approach involves esterification of 3,5-dinitrobenzoic acid with ethylene glycol under acidic or catalytic conditions. For example, heating the acid derivative with a diol in the presence of a dehydrating agent (e.g., sulfuric acid) can yield the bis-ester. Post-synthesis purification may involve recrystallization or short-path distillation under reduced pressure to avoid thermal decomposition, as observed in similar dinitrobenzoate derivatives .
Q. How can researchers characterize the purity and structural integrity of ethylene glycol bis(3,5-dinitrobenzoate)?
- Melting Point Analysis : Compare observed melting points to literature values for related dinitrobenzoate esters (e.g., methyl 3,5-dinitrobenzoate melts at 107–109°C) to assess purity .
- X-ray Crystallography : Use single-crystal X-ray diffraction with refinement tools like SHELXL to resolve bond lengths and angles, ensuring structural fidelity .
- Spectroscopic Methods : Employ NMR to confirm ester linkage formation and FT-IR to identify nitro (NO₂) and carbonyl (C=O) functional groups .
Q. What experimental conditions are critical for studying the solubility of ethylene glycol bis(3,5-dinitrobenzoate) in aqueous systems?
- Prepare a saturated suspension in water and equilibrate at controlled temperatures (e.g., 323 K) while monitoring pH.
- Filter the equilibrated slurry to isolate solid phases, and analyze the supernatant via gravimetric or spectroscopic methods.
- Note that solubility may decrease at low pH due to protonation of the nitrobenzoate moiety, potentially leading to cocrystal formation .
Advanced Research Questions
Q. How can graph set analysis elucidate hydrogen bonding patterns in ethylene glycol bis(3,5-dinitrobenzoate) crystals?
Apply Etter’s graph theory to classify hydrogen bonds (e.g., chains, rings) within the crystal lattice. For example:
- Identify donor-acceptor pairs (e.g., nitro oxygen as acceptors, hydroxyl groups as donors).
- Use software like WinGX to generate symmetry codes and visualize hydrogen-bonded motifs. This approach helps predict stability and polymorphism in crystalline forms .
Q. What methodologies resolve contradictions in pH-dependent solubility data for ethylene glycol bis(3,5-dinitrobenzoate)?
- Replicate experiments across pH ranges (e.g., pH 2–7) and temperatures to identify anomalies.
- If unexpected solid phases (e.g., cocrystals) form at low pH (<5), characterize them via powder XRD or HPLC to differentiate between the parent compound and byproducts.
- Cross-reference with thermodynamic models (e.g., Henderson-Hasselbalch equation) to reconcile discrepancies between observed and predicted solubility .
Q. Which advanced crystallographic techniques refine the crystal lattice analysis of ethylene glycol bis(3,5-dinitrobenzoate)?
- Refinement Software : Utilize SHELXL’s latest features (e.g., TWIN/BASF commands) to model disorder or twinning in crystals .
- Data Processing : Integrate WinGX for data reduction and absorption correction, ensuring high-resolution structural outputs .
- Hydrogen Bond Analysis : Apply the Crystallography Open Database (COD) to compare intermolecular interactions with structurally related nitroaromatic compounds .
Methodological Notes
- Data Validation : Always cross-check melting points, spectroscopic data, and crystallographic parameters against peer-reviewed literature.
- Contradiction Management : Use statistical tools (e.g., χ² tests) to assess reproducibility in solubility or synthesis experiments.
- Instrumentation : Calibrate pH meters and thermal stages rigorously for temperature-dependent studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
